2-fluoro-4-methyl-5-nitroaniline hydrochloride
Description
Contextual Significance of Aryl Nitroanilines as Synthetic Intermediates
Aryl nitroanilines are highly valued as synthetic intermediates due to the versatile reactivity of their functional groups. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amino group, opening pathways for the synthesis of diamines and other nitrogen-containing heterocycles. wisdomlib.orgchempanda.com Conversely, the amino group can be diazotized and subsequently replaced by a wide range of substituents, offering a powerful tool for aromatic ring functionalization. This dual reactivity makes substituted nitroanilines indispensable precursors in the pharmaceutical, agrochemical, and dye industries. wisdomlib.orgguidechem.com
The specific substituents on the aniline (B41778) ring further modulate the reactivity and properties of the molecule. Electron-donating or withdrawing groups can influence the regioselectivity of subsequent reactions and fine-tune the electronic properties of the final products. researchgate.net This ability to tailor the molecular structure allows for the precise design of compounds with desired biological activities or material properties.
Overview of Current Research Trajectories for 2-Fluoro-4-methyl-5-nitroaniline (B2414679) and Related Structural Motifs
Among the vast family of substituted nitroanilines, those bearing fluorine and methyl groups, such as 2-fluoro-4-methyl-5-nitroaniline, have garnered significant attention in contemporary research. The incorporation of a fluorine atom can profoundly impact a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com This has made fluorinated anilines particularly attractive scaffolds in medicinal chemistry.
Current research on 2-fluoro-4-methyl-5-nitroaniline and its structural analogs is heavily focused on their application as key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. mdpi.comresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. researchgate.net The specific substitution pattern of 2-fluoro-4-methyl-5-nitroaniline provides a unique three-dimensional structure and electronic distribution that can be exploited for the design of potent and selective kinase inhibitors. mdpi.comresearchgate.net
Furthermore, the nitroaniline core is being explored in the development of novel materials. The inherent polarity and potential for hydrogen bonding in these molecules make them interesting candidates for the construction of supramolecular assemblies and functional dyes. wisdomlib.org While the primary focus remains on pharmaceutical applications, the unique electronic nature of fluorinated nitroanilines suggests potential for their use in the development of advanced materials with tailored optical or electronic properties.
Physicochemical and Spectroscopic Data
While specific experimental data for 2-fluoro-4-methyl-5-nitroaniline hydrochloride is not extensively available in the public domain, the properties of the free aniline and related compounds provide valuable insights.
Table 1: Physicochemical Properties of 2-fluoro-4-methyl-5-nitroaniline and Related Compounds
| Property | 2-fluoro-4-methyl-5-nitroaniline | 4-Nitroaniline | m-Nitroaniline |
| Molecular Formula | C₇H₇FN₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 170.14 g/mol | 138.12 g/mol | 138.12 g/mol |
| Appearance | Not specified | Bright yellow crystalline powder | Yellow to orange crystalline solid |
| Melting Point | Not specified | 146-149 °C | 114-117 °C |
| Boiling Point | Not specified | 332 °C | 306 °C |
| Solubility | Not specified | Slightly soluble in water | Slightly soluble in water, soluble in organic solvents |
Note: Data for 4-Nitroaniline and m-Nitroaniline is sourced from publicly available databases for comparative purposes. nih.govchemicalbook.comchemeo.comchemiis.com
Table 2: Spectroscopic Data for a Representative Substituted Nitroaniline (2-fluoro-5-nitroaniline)
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, with chemical shifts and coupling constants influenced by the fluorine, amino, and nitro substituents. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon atoms attached to the fluorine and nitro groups showing characteristic shifts. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and C-F stretching. nist.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns that can help confirm the structure. |
Note: This table provides a general overview of the expected spectroscopic features based on the analysis of the closely related compound 2-fluoro-5-nitroaniline (B1294389). nist.govresearchgate.net
Synthesis of this compound
The synthesis of this compound would typically involve a multi-step process, starting from a readily available substituted benzene (B151609) derivative. A plausible synthetic route would first involve the synthesis of the free aniline, 2-fluoro-4-methyl-5-nitroaniline, followed by its conversion to the hydrochloride salt.
A common strategy for the synthesis of substituted nitroanilines is the selective reduction of a dinitro compound. google.com For instance, a suitable precursor could be a dinitro-fluoro-toluene derivative. The selective reduction of one nitro group over the other is a key challenge and can often be achieved by carefully controlling the reaction conditions, such as the choice of reducing agent and reaction temperature.
Once the free aniline, 2-fluoro-4-methyl-5-nitroaniline, is obtained and purified, it can be converted to its hydrochloride salt. This is typically achieved by treating a solution of the aniline in an appropriate organic solvent with hydrochloric acid. google.com The hydrochloride salt, being a salt, is often more crystalline and stable than the free base, which can facilitate its purification and handling.
Detailed Research Findings
The primary research interest in 2-fluoro-4-methyl-5-nitroaniline and its analogs lies in their role as crucial building blocks for the synthesis of kinase inhibitors. Several studies have highlighted the importance of the substituted aniline scaffold in achieving high potency and selectivity for various kinases implicated in cancer.
Structure
3D Structure of Parent
Properties
CAS No. |
2703779-06-8 |
|---|---|
Molecular Formula |
C7H8ClFN2O2 |
Molecular Weight |
206.60 g/mol |
IUPAC Name |
2-fluoro-4-methyl-5-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |
InChI Key |
YRWGXWMGHTVDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Nitroaniline and Analogues
Established Synthetic Pathways
Traditional synthetic routes to 2-fluoro-4-methyl-5-nitroaniline (B2414679) rely on well-established organic reactions, primarily focusing on the introduction of a nitro group onto a pre-existing fluoro-methylaniline scaffold or the selective manipulation of dinitro precursors.
Regioselective Nitration of Fluoro-methylanilines
A primary and logical synthetic approach to 2-fluoro-4-methyl-5-nitroaniline commences with 4-fluoro-2-methylaniline (B1329321). The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the methyl group is a weak activating ortho-, para-director. Direct nitration of 4-fluoro-2-methylaniline would likely lead to a mixture of products.
To circumvent this, a common strategy involves the protection of the highly activating amino group, typically by acetylation to form an acetanilide (B955). This approach modulates the directing effect of the nitrogen substituent and prevents unwanted side reactions. The synthesis can be outlined in the following steps:
Protection of the Amino Group: 4-fluoro-2-methylaniline is reacted with acetic anhydride (B1165640) to form N-(4-fluoro-2-methylphenyl)acetamide. This transformation is crucial to control the regioselectivity of the subsequent nitration step.
Nitration: The resulting acetanilide is then subjected to nitration. The acetyl group is a moderately activating ortho-, para-director. In conjunction with the directing effects of the fluorine and methyl groups, the nitronium ion (NO₂⁺) is directed to the position ortho to the acetylamino group and meta to the fluorine atom, which is the desired position 5. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, typically used at low temperatures to control the reaction rate and minimize by-product formation.
Deprotection: The final step involves the hydrolysis of the acetyl group to regenerate the amino group. This is typically achieved by heating the N-(2-fluoro-4-methyl-5-nitrophenyl)acetamide in the presence of an acid, such as hydrochloric acid, which also results in the formation of the hydrochloride salt of the target compound.
A patent for a similar compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), describes a comparable process involving the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming nitric acid in sulfuric acid at 0-5°C, followed by acidic hydrolysis to yield the final product. google.com This lends strong support to the viability of the N-acetylation strategy for achieving the desired regiochemistry in the synthesis of 2-fluoro-4-methyl-5-nitroaniline.
Selective Reduction Strategies (e.g., from Dinitrofluorobenzene Precursors)
An alternative established pathway involves the selective reduction of a dinitro precursor. This method is contingent on the availability of the appropriate dinitro compound, in this case, 1-fluoro-3-methyl-2,4-dinitrobenzene. The synthesis would proceed as follows:
Dinitration of 1-fluoro-3-methylbenzene (3-fluorotoluene): The starting material, 3-fluorotoluene, would be subjected to dinitration. The fluorine atom and the methyl group are both ortho-, para-directing. Nitration would be expected to occur at positions 2, 4, and 6. Careful control of reaction conditions would be necessary to favor the formation of the 2,4-dinitro isomer.
Selective Reduction: The subsequent step is the selective reduction of one of the two nitro groups. The nitro group at position 2 is sterically hindered by the adjacent methyl group and fluorine atom, while the nitro group at position 4 is less hindered. This difference in steric environment can be exploited to achieve selective reduction. Reagents such as sodium hydrosulfide (B80085) (NaHS) or stannous chloride (SnCl₂) in acidic media are commonly employed for the selective reduction of one nitro group in a polynitroaromatic compound. A patent for the preparation of 2-fluoro-5-nitroaniline (B1294389) describes the selective reduction of the 2-nitro group of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, with yields up to 79%. google.com This demonstrates the feasibility of selectively reducing one nitro group in a fluorinated dinitrobenzene derivative.
This approach offers a different strategic entry to the target molecule, leveraging the principles of selective chemical reactivity.
Contemporary and Emerging Synthetic Approaches
Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and versatile methodologies. Research into the synthesis of nitroanilines has explored catalytic systems, green chemistry principles, and, where applicable, stereoselective methods.
Catalytic Systems in Nitroaniline Synthesis
While the traditional methods often rely on stoichiometric reagents, contemporary research has explored the use of catalytic systems to improve efficiency and reduce waste.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. While not a direct method for synthesizing nitroanilines from non-aminated precursors, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to couple nitro-substituted aryl halides with amines. researchgate.netnih.gov This could be a viable route for the synthesis of analogues of 2-fluoro-4-methyl-5-nitroaniline if the appropriately substituted nitro-halo-aromatic precursor is available. The development of new ligands has enabled the use of aqueous ammonia (B1221849), providing a greener alternative to traditional methods. nih.gov
Other Metal Catalysts: Other transition metals have also been investigated for reactions relevant to nitroaniline synthesis. For instance, copper-catalyzed reactions have been explored for the synthesis of nitro compounds.
The application of these catalytic systems to the specific synthesis of 2-fluoro-4-methyl-5-nitroaniline is an area for potential future development.
Applications of Green Chemistry Principles for Enhanced Sustainability
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of nitroaniline synthesis, this involves several key areas:
Alternative Solvents: Traditional nitration reactions often use large quantities of strong acids, which pose significant environmental and safety hazards. The use of ionic liquids as both catalysts and solvents for nitration reactions has been explored. oup.comoup.comacs.orgrsc.org Ionic liquids can offer advantages such as low volatility, thermal stability, and the potential for recycling. Nitration of aromatic compounds has been successfully carried out in Brønsted acidic ionic liquids with aqueous nitric acid, where the only by-product is water. oup.comoup.com
Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification processes. Solvent-free nitration methods are being investigated to make the synthesis of nitroaromatics more environmentally benign.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. Nitroreductase enzymes have been shown to be effective for the reduction of aromatic nitro compounds to anilines in aqueous media under mild conditions. nih.govacs.org This biocatalytic approach avoids the use of harsh reducing agents and heavy metal catalysts. Furthermore, enzymatic platforms for the synthesis of anilines through the oxidative amination of cyclohexanones are being developed. researchgate.net
The integration of these green chemistry principles into the synthesis of 2-fluoro-4-methyl-5-nitroaniline could lead to more sustainable and economically viable production methods.
Stereoselective and Enantioselective Synthesis (if applicable from broader nitroaniline research)
The target molecule, 2-fluoro-4-methyl-5-nitroaniline, is achiral, and therefore, its synthesis does not require stereoselective or enantioselective methods. However, in the broader context of nitroaniline research, the synthesis of chiral, non-racemic nitroaromatic compounds is an area of significant interest due to their potential applications in pharmaceuticals and materials science.
Recent research has focused on the development of enantioselective methods for the synthesis of chiral molecules containing nitro groups. For example, chiral thiourea-catalyzed intramolecular Michael-type cyclization has been used to construct chiral 3-nitro-4-chromanones with high enantioselectivity. rsc.org Similarly, chiral squaramide catalysts have been employed for the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes. rsc.org The synthesis and chiral resolution of nitro-derivatives of propranolol (B1214883) have also been reported, highlighting the importance of obtaining enantiomerically pure nitroaromatic compounds. nih.govresearchgate.net
These examples demonstrate the growing capability of modern synthetic chemistry to control stereochemistry in the synthesis of complex nitroaromatic compounds, a field that could be relevant for the synthesis of chiral analogues of 2-fluoro-4-methyl-5-nitroaniline in the future.
Process Optimization and Scale-Up Considerations
The industrial production of 2-fluoro-4-methyl-5-nitroaniline hydrochloride necessitates a thorough evaluation of the synthetic process to ensure it is safe, efficient, cost-effective, and reproducible on a large scale. The nitration of aromatic compounds is a well-established yet challenging transformation, primarily due to its highly exothermic nature and the use of hazardous, corrosive acids. vapourtec.combyjus.com Consequently, process optimization and the choice of scale-up methodology are critical for successful manufacturing.
Key challenges in scaling up nitration reactions from the laboratory to a production environment include managing heat transfer, controlling reaction kinetics to minimize by-product formation, and ensuring operational safety to prevent thermal runaway events. acs.orgthechemicalengineer.comchemicalindustryjournal.co.uk The heat generated by an exothermic reaction increases with the cube of the reactor's radius (volume), while the heat removal capacity, dependent on the surface area, increases only by the square of the radius. fauske.com This deteriorating surface-area-to-volume ratio upon scale-up is a fundamental problem in traditional batch reactors, making precise temperature control difficult and increasing the risk of accidents. acs.orgthechemicalengineer.com
Key Parameters for Optimization
The successful synthesis of 2-fluoro-4-methyl-5-nitroaniline hinges on the precise control of several interdependent process parameters. beilstein-journals.orgbeilstein-journals.org Optimization of these variables is crucial for maximizing yield and purity while ensuring the process is safe and economical.
Temperature: As one of the most critical parameters, temperature directly influences the reaction rate and the selectivity of the nitration. amarequip.com Aromatic nitrations are typically conducted at low temperatures to control the strong exotherm and prevent over-nitration or the formation of oxidative side products. vapourtec.com For instance, in the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, studies showed that while a higher temperature could increase reaction speed, a moderate temperature was optimal for balancing yield and impurity profiles. acs.org
Reagent Concentration and Stoichiometry: The composition of the mixed acid (typically nitric acid and sulfuric acid) and the molar ratio of the nitrating agent to the aromatic substrate are vital. soton.ac.uk Using fuming sulfuric acid or acetic anhydride can increase the reactivity of the nitrating system and act as a water scavenger, preventing product precipitation and potentially reducing the required amount of nitric acid. acs.orgsoton.ac.uk Careful optimization of these ratios is necessary to drive the reaction to completion without promoting unwanted side reactions.
Residence Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. However, prolonged residence times can lead to the formation of impurities. In modern continuous flow systems, residence time is a precisely controlled parameter determined by the reactor volume and flow rate, allowing for fine-tuning to achieve optimal results. beilstein-journals.orgbeilstein-journals.org
Scale-Up Methodologies: Batch vs. Continuous Flow
The choice of manufacturing technology is a pivotal consideration for scaling up the synthesis of 2-fluoro-4-methyl-5-nitroaniline. While traditional batch reactors are versatile, continuous flow processing has emerged as a superior alternative for hazardous reactions like nitration. vapourtec.combeilstein-journals.org
Batch reactors, which are standard in laboratory settings, present significant safety and efficiency challenges at an industrial scale due to the heat management issues previously described. thechemicalengineer.com Dropwise addition of reagents over several hours is often required to control the exotherm, leading to long and inefficient process times. chemicalindustryjournal.co.uk
Continuous flow chemistry mitigates many of these risks by performing the reaction in a continuously moving stream within a small-volume reactor, such as a microreactor or a tubular reactor. vapourtec.combyjus.com The intrinsic advantages of this approach for nitration processes include:
Superior Heat Transfer: Flow reactors possess a very high surface-area-to-volume ratio, allowing for rapid and efficient removal of heat, which is critical for controlling highly exothermic nitrations. chemicalindustryjournal.co.uk
Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risk of a thermal runaway. beilstein-journals.org
Precise Process Control: Key parameters like temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to improved consistency and higher-quality products. vapourtec.com
Seamless Scale-Up: Scaling production in a continuous flow system can be achieved by operating the system for longer periods, increasing the flow rates, or by "numbering-up"—running multiple reactors in parallel. This approach is often more predictable and straightforward than scaling up a batch process. acs.org
The table below summarizes the key differences between batch and continuous flow processing for nitration reactions.
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) |
| Safety Profile | Higher risk of thermal runaway due to large reagent volumes | Inherently safer due to small reaction volumes |
| Temperature Control | Difficult, potential for localized hotspots | Precise and uniform control |
| Process Control | Less precise, potential for batch-to-batch variability | Highly precise and reproducible |
| Scale-Up | Complex, requires significant re-optimization | More straightforward (longer run times or numbering-up) |
| Efficiency | Often lower due to long addition times and workups | Higher throughput and space-time yield |
Illustrative Research Findings
While specific optimization data for 2-fluoro-4-methyl-5-nitroaniline is not extensively published, research on the closely related compound 4-fluoro-2-methoxy-5-nitroaniline provides valuable insights. In one study, a continuous flow process was developed that telescoped two reaction steps (acetylation and nitration). acs.orgresearchgate.net The process was successfully scaled from a laboratory throughput of 25 mmol/h to a pilot-scale production of 2 mol/h (0.46 kg/h ) by sizing up the microreactor platform and increasing flow rates, achieving an 83% isolated yield. researchgate.net This demonstrates the significant potential of continuous flow technology for the industrial synthesis of similar substituted nitroanilines.
The following table, adapted from the findings for this analogue, illustrates how residence time and temperature can be optimized in a continuous flow system to maximize product yield.
Table 1: Example of Process Parameter Optimization in Continuous Flow Nitration of an Analogous Compound Data is illustrative and based on the synthesis of 4-fluoro-2-methoxy-5-nitroaniline. acs.org
| Entry | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 16 | 40 | 98% |
| 2 | 16 | 20 | 94% |
| 3 | 1 | 40 | 88% |
| 4 | 1 | 60 | 96% |
| 5 | 0.5 | 80 | >99% |
This data shows that by increasing the temperature, a very high yield could be achieved even with a significantly reduced residence time, dramatically improving the process efficiency and throughput. acs.org Such optimization studies are essential for developing a robust and economically viable manufacturing process for this compound.
Chemical Reactivity and Derivatization of 2 Fluoro 4 Methyl 5 Nitroaniline
Transformations Involving the Amine Functionality
The primary amine group in 2-fluoro-4-methyl-5-nitroaniline (B2414679) is a key site for a variety of chemical modifications, including diazotization, acylation, and the formation of organometallic compounds.
Diazotization and Subsequent Conversion Reactions (e.g., to Halogenated, Hydroxy, or Cyano Derivatives)
Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups through subsequent reactions.
The Sandmeyer reaction is a classic method for converting aryldiazonium salts into aryl halides or cyanides using copper(I) salts as catalysts. nih.gov For instance, the diazonium salt of 2-fluoro-4-methyl-5-nitroaniline can be treated with CuCl, CuBr, or CuCN to introduce a chloro, bromo, or cyano group, respectively, in place of the original amino functionality. nih.gov These reactions are fundamental in the synthesis of various halogenated and cyano-substituted aromatic compounds. nih.gov
Similarly, the introduction of an iodine atom can be achieved by treating the diazonium salt with an iodide salt, such as potassium iodide. The conversion to a hydroxy derivative can be accomplished by heating the diazonium salt solution. For the introduction of a fluorine atom, the Balz-Schiemann reaction is traditionally used, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. However, recent advancements have led to copper-mediated fluoro-deamination methods that can directly convert anilines to aryl fluorides under milder conditions. acs.orgacs.org
Table 1: Potential Diazotization and Subsequent Conversion Reactions
| Reaction Type | Typical Reagents | Expected Product Functionality |
|---|---|---|
| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | -Cl |
| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | -Br |
| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; then CuCN | -CN |
| Iodination | NaNO₂, H₂SO₄; then KI | -I |
| Hydroxylation | NaNO₂, H₂SO₄; then H₂O, Heat | -OH |
| Balz-Schiemann (Fluorination) | NaNO₂, HBF₄; then Heat | -F |
N-Acylation and N-Sulfonation Reactions
The amine group of 2-fluoro-4-methyl-5-nitroaniline can be readily acylated or sulfonated. N-acylation involves the reaction of the aniline (B41778) with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(2-fluoro-4-methyl-5-nitrophenyl)acetamide. This reaction is often used to protect the amino group during other transformations.
N-sulfonation occurs when the aniline is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, resulting in the formation of a sulfonamide. These N-F sulfonamides have been explored as fluorinating agents themselves in various chemical reactions. beilstein-journals.org
Formation of Organometallic Derivatives (e.g., Organomercury and Organotellurium Compounds)
Research on the closely related compound, 2-fluoro-5-nitroaniline (B1294389), has demonstrated its ability to form stable organometallic derivatives. researchgate.net By analogy, 2-fluoro-4-methyl-5-nitroaniline can be expected to undergo similar reactions.
Mercuration can be achieved by reacting the aniline with mercuric acetate, which directs the mercury atom to an ortho position relative to the amine. Subsequent reaction with sodium chloride would yield the corresponding (amino-fluoro-methyl-nitrophenyl)mercury(II) chloride derivative. researchgate.net
These organomercury compounds can serve as precursors for organotellurium compounds. Treatment of the mercurated aniline with tellurium(IV) tetrabromide can lead to the formation of an aryltellurium(IV) tribromide. researchgate.net These organotellurium compounds can be further modified; for example, reduction with agents like hydrazine (B178648) hydrate (B1144303) can produce the corresponding diarylditellurides. researchgate.net
Reactions at the Nitro Group
The nitro group is a strong electron-withdrawing group and its transformation, particularly its reduction, is a key step in the synthesis of many important intermediates.
Chemoselective Reduction to the Amino Functionality
The selective reduction of the nitro group in 2-fluoro-4-methyl-5-nitroaniline to a primary amine, without affecting the fluorine atom or other reducible groups, is a crucial transformation. This yields 2-fluoro-4-methyl-1,5-diaminobenzene, a valuable building block. A variety of methods are available for this chemoselective reduction. organic-chemistry.orgwikipedia.org
Commonly employed methods include:
Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly effective method for reducing nitro groups. wikipedia.orggoogle.com
Metal-Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and cost-effective method. wikipedia.orggoogle.com A patented process describes the selective reduction of one nitro group in 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline using iron powder in the presence of an acid. google.com
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can also achieve the reduction.
Other Reagents: Sodium hydrosulfite or tin(II) chloride are also effective for the chemoselective reduction of aromatic nitro compounds. wikipedia.org
The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. organic-chemistry.org
Table 2: Reagents for Chemoselective Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, room temp. | Commonly used, high efficiency. google.com |
| Fe, HCl/CH₃COOH | Aqueous or alcoholic solvent, heating. | Economical, widely used in industry. google.com |
| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux. | Effective under acidic conditions. wikipedia.org |
| NaBH₄, Catalyst | Various catalysts can be used. | Milder conditions may be possible. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or pyridine. | Useful for selective reductions. wikipedia.org |
Strategies for Further Functionalization of the Reduced Amino Group
The reduction of the nitro group on 2-fluoro-4-methyl-5-nitroaniline results in the formation of a phenylenediamine derivative (specifically, 5-fluoro-3-methylbenzene-1,2-diamine). This product, with its two adjacent amino groups, is a prime candidate for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science.
For example, the resulting diamine can react with various dicarbonyl compounds or their equivalents to form a range of five- or six-membered heterocycles.
Reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles.
Condensation with 1,2-dicarbonyl compounds (like α-diketones) can yield quinoxalines.
Treatment with phosgene (B1210022) or its equivalents can produce benzimidazolones.
These cyclization reactions provide a powerful strategy for elaborating the aniline scaffold into more complex and functionally diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
In 2-fluoro-4-methyl-5-nitroaniline, the aromatic ring is highly activated for SNAr reactions. This activation is due to the potent electron-withdrawing nature of the nitro group (-NO2) located ortho and para to the fluorine atom. libretexts.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.orgyoutube.com
A notable aspect of SNAr reactions is the trend in leaving group ability for halogens, which is the reverse of that seen in SN1 and SN2 reactions. youtube.com Fluorine, despite being a poor leaving group in other contexts due to the strength of the C-F bond, is often the best leaving group in SNAr reactions. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon. The high electronegativity of fluorine creates a strong dipole, making the attached carbon highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com
While specific studies detailing SNAr reactions on 2-fluoro-4-methyl-5-nitroaniline are not extensively documented in readily available literature, its reactivity can be inferred from similar structures. For instance, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles like hydroxide, and p-chloronitrobenzene reacts at elevated temperatures. libretexts.org Given that fluorine is a better leaving group in this context and the ring is strongly activated by the nitro group, 2-fluoro-4-methyl-5-nitroaniline is expected to undergo SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position to displace the fluoride (B91410) ion.
Cycloaddition and Condensation Reactions for Heterocycle Formation
The aniline functional group, particularly after the reduction of the nitro group to form a 1,2-diamine (ortho-phenylenediamine), makes 2-fluoro-4-methyl-5-nitroaniline a valuable precursor for synthesizing fused heterocyclic systems through cycloaddition and condensation reactions. These reactions are fundamental in medicinal chemistry for creating scaffolds with diverse biological activities.
Benzodiazepines are a significant class of compounds in medicinal chemistry. nih.gov A primary synthetic route to the 1,5-benzodiazepine core involves the acid-catalyzed condensation of an ortho-phenylenediamine with two equivalents of a ketone or one equivalent of a β-dicarbonyl compound. nih.govnih.gov
To utilize 2-fluoro-4-methyl-5-nitroaniline for this purpose, the nitro group must first be reduced to an amine, yielding 5-fluoro-3-methylbenzene-1,2-diamine (B1371448). This diamine can then react with various ketones (both cyclic and acyclic) in the presence of a catalyst to form the seven-membered diazepine (B8756704) ring. nih.gov The reaction mechanism involves the initial formation of a di-imine intermediate, followed by cyclization. researchgate.net A wide range of catalysts, including Brønsted and Lewis acids like BF3-etherate, Yb(OTf)3, and solid acid catalysts such as H-MCM-22, have been employed to facilitate this transformation, often providing good to excellent yields under mild conditions. nih.gov
| Catalyst | Reaction Conditions | Typical Yields |
|---|---|---|
| H-MCM-22 | Acetonitrile, Room Temperature | Good to Excellent |
| BF3-etherate | Varies | Commonly Used |
| Yb(OTf)3 | Varies | Effective Lewis Acid |
| Itaconic Acid | Water, Room Temperature | 61-95% |
| Fe3O4@SiO2SO3H | Methanol, Room Temperature | 70-98% |
Although direct examples starting from 5-fluoro-3-methylbenzene-1,2-diamine are not prominent, the well-established nature of this condensation reaction makes it a highly plausible and strategic pathway for constructing novel, substituted benzodiazepine (B76468) scaffolds. nih.govnih.gov
The ortho-phenylenediamine derivative of 2-fluoro-4-methyl-5-nitroaniline is also a key building block for other important heterocyclic systems, such as quinoxalines and benzimidazoles.
Quinoxalines: Quinoxalines, also known as benzopyrazines, are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone. nih.govnih.gov This reaction is a reliable and straightforward method for creating the quinoxaline (B1680401) core. For example, various substituted ortho-phenylenediamines can be refluxed with dicarbonyl compounds in acetic acid to afford quinoxaline derivatives in moderate to high yields. nih.gov The resulting quinoxaline structures are investigated for a range of biological activities. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 4 Methyl 5 Nitroaniline and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Signal Assignment and Conformational Analysis
High-field NMR spectroscopy is an indispensable tool for the structural analysis of 2-fluoro-4-methyl-5-nitroaniline (B2414679) hydrochloride, providing detailed information about the chemical environment of each proton and carbon atom. The substitution pattern on the aromatic ring leads to a distinct set of signals whose chemical shifts and coupling constants can be precisely assigned.
In the ¹H NMR spectrum, the two aromatic protons are expected to appear as distinct signals due to their unique electronic environments. The proton at the C3 position would likely appear as a doublet, coupled to the adjacent fluorine atom (³J(H,F)). The proton at the C6 position would also be a doublet, but coupled to the fluorine atom with a smaller four-bond coupling constant (⁴J(H,F)). The methyl group protons at C4 would appear as a singlet, and the protons of the anilinium group (-NH₃⁺) would also typically present as a broad singlet.
In the ¹³C NMR spectrum, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹J(C,F)), a characteristic feature confirming the fluorine's position. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents: the electron-withdrawing nitro and fluoro groups, and the electron-donating methyl and anilinium groups. For instance, ¹³C NMR data for the related compound 2-methyl-5-nitroaniline (B49896) shows distinct aromatic signals at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00 ppm, with the methyl carbon at 12.88 ppm. rsc.org Similar patterns, modulated by the fluorine substituent, would be expected for 2-fluoro-4-methyl-5-nitroaniline.
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are employed for unambiguous signal assignment. Conformational analysis, particularly regarding the rotational barrier of the anilinium and nitro groups, can be investigated using variable temperature (VT) NMR studies and Nuclear Overhauser Effect (NOE) experiments, which probe the spatial proximity of protons.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.5 - 7.8 | Doublet (d) | ³J(H,F) ≈ 7-10 |
| H6 | 8.0 - 8.3 | Doublet (d) | ⁴J(H,F) ≈ 2-4 |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |
| -NH₃⁺ | 7.0 - 9.0 (variable) | Broad Singlet (br s) | N/A |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |
| C1 (-NH₃⁺) | 140 - 145 | |
| C2 (-F) | 150 - 155 | ¹J(C,F) ≈ 240-250 Hz |
| C3 | 115 - 120 | ²J(C,F) ≈ 20-25 Hz |
| C4 (-CH₃) | 135 - 140 | |
| C5 (-NO₂) | 145 - 150 | |
| C6 | 125 - 130 | |
| -CH₃ | 15 - 20 |
Predicted values are based on typical substituent effects and data from analogous compounds.
Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive, three-dimensional solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. For 2-fluoro-4-methyl-5-nitroaniline hydrochloride, this technique would confirm the substitution pattern on the benzene (B151609) ring and elucidate its molecular conformation and packing in the crystal lattice.
Structural studies on analogous compounds, such as 2-fluoro-5-nitroaniline (B1294389), show that the benzene ring is essentially planar. researchgate.net The nitro group is often slightly twisted out of the plane of the ring; in 2-fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene ring is 3.68 (2)°. researchgate.net A similar conformation would be expected for the title compound.
The crystal packing is governed by a network of intermolecular interactions. In the hydrochloride salt, strong hydrogen bonds are anticipated between the anilinium protons (-NH₃⁺) and the chloride counter-ion (N-H···Cl). Further intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group and N-H···O bonds, consolidate the crystal packing, often forming complex three-dimensional networks. researchgate.net For example, in the crystal structure of 4-iodo-2-methyl-5-nitroaniline, intermolecular interactions play a significant role in the crystal packing, although strong hydrogen bonding was not observed in that specific case. nih.gov The presence of the fluorine atom may also lead to weaker C-H···F interactions. Analysis of these interactions is critical for understanding the solid-state properties of the material.
| Parameter | Description | Typical Value (from analogues) | Reference |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/n or similar | researchgate.netmdpi.com |
| a, b, c (Å) | Unit cell dimensions. | a ≈ 12-14, b ≈ 3-7, c ≈ 13-16 | researchgate.netresearchgate.net |
| β (°) | Unit cell angle. | ≈ 90-105° | researchgate.netresearchgate.net |
| Key Interaction 1 | Hydrogen bonding from the cation. | N-H···Cl | N/A |
| Key Interaction 2 | Hydrogen bonding involving substituents. | C-H···O (nitro) | researchgate.net |
| Key Interaction 3 | Potential weak interactions. | C-H···F | unimi.it |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of a compound's molecular formula.
For the cation of this compound, the molecular formula is C₇H₈FN₂O₂⁺. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high accuracy. An experimental measurement via HRMS (e.g., using Electrospray Ionization - Time of Flight, ESI-TOF) that matches this theoretical value provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is routinely used in the characterization of newly synthesized halogenated nitroaromatic compounds. acs.org
| Parameter | Value |
| Molecular Formula (Cation) | C₇H₈FN₂O₂⁺ |
| Theoretical Monoisotopic Mass (M+H)⁺ | 171.05643 Da |
| Required HRMS Accuracy | < 5 ppm |
Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification in Complex Derivatives
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound and its derivatives.
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the anilinium (-NH₃⁺) group typically appear as a broad band in the region of 2800-3200 cm⁻¹. The nitro group (NO₂) gives rise to two strong and distinct stretching bands: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹. core.ac.uk Aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. core.ac.uk The C-F stretching vibration gives a strong band typically in the 1200-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman, the symmetric stretching vibration of the nitro group is typically very strong and easily identifiable. Aromatic ring vibrations also give rise to characteristic Raman signals. materialsciencejournal.org The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for detailed structural confirmation and the study of intermolecular interactions, which can cause shifts in vibrational frequencies.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Signal |
| Anilinium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) | Weak |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 (strong) | Medium |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 (strong) | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 | Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Strong |
| Fluoroaryl | C-F Stretch | 1200 - 1300 | Weak |
Theoretical and Computational Studies on 2 Fluoro 4 Methyl 5 Nitroaniline and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and structure of molecules. For nitroaniline derivatives, DFT calculations, often using functionals like B3LYP, provide reliable predictions of molecular geometries, electronic charge distribution, and vibrational spectra.
Electronic Structure and Geometry Optimization: Computational studies on the closely related analogue, 2-fluoro-5-nitroaniline (B1294389), reveal key structural features that are expected to be conserved in the 4-methyl derivative. researchgate.netresearchgate.netresearchgate.net Geometry optimization calculations predict a nearly planar conformation for the benzene (B151609) ring. researchgate.net The presence of the electron-withdrawing nitro group (NO₂) and the electron-donating amino group (NH₂) causes a significant redistribution of electron density across the aromatic system. researchgate.net The dihedral angle between the nitro group and the benzene ring is calculated to be small, indicating substantial conjugation with the ring. researchgate.net The introduction of a methyl group at the C4 position is predicted to have a minor steric effect but may influence the electronic properties through its inductive effect.
Below is a table of selected, theoretically optimized geometrical parameters for the analogue 5-nitro-2-fluoroaniline, providing an approximation of the geometry. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (amino) | ~1.38 |
| C-N (nitro) | ~1.48 |
| C-F | ~1.35 |
| O-N-O Angle | ~123° |
| C-C-N (amino) Angle | ~121° |
| C-C-N (nitro) Angle | ~118° |
Note: These values are representative and can vary slightly based on the level of theory and basis set used in the calculation.
Vibrational Frequencies: Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of vibrational modes. For substituted nitroanilines, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, the stretching of the N-H bonds in the amino group, and various C-C and C-H vibrations within the aromatic ring. researchgate.netresearchgate.net For instance, in fluoroaniline (B8554772) isomers, C-N deformation modes have been reported in the range of 801-868 cm⁻¹. researchgate.net Comparing calculated frequencies with experimental data allows for precise assignment of spectral bands to specific molecular motions. researchgate.net
Quantum Chemical Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. chemrxiv.orgrasayanjournal.co.in
HOMO/LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrxiv.orgrasayanjournal.co.in For nitroaniline derivatives, the HOMO is typically localized over the amino group and the aromatic ring, reflecting their electron-donating character. Conversely, the LUMO is predominantly centered on the nitro group and the ring, indicating this region is the most susceptible to nucleophilic attack. nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Computational studies on 5-nitro-2-fluoroaniline have determined the HOMO-LUMO gap to be approximately 3.874 eV (using DFT/B3LYP). researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, derived from conceptual DFT, provide insights into the molecule's stability and reactivity. nih.govresearchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |
These parameters are invaluable for comparing the reactivity of a series of related compounds and for predicting how a molecule will interact with other reagents. researchgate.net
Mechanistic Investigations of Reaction Pathways via Computational Modeling and Potential Energy Surface Analysis
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving nitroaniline derivatives. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and determine activation energies. researchgate.netwikipedia.org
For compounds like 2-fluoro-4-methyl-5-nitroaniline (B2414679), a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. The nitro group strongly activates the ring for this type of reaction. mdpi.comresearchgate.net
Potential Energy Surface (PES) Analysis: A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.org For a chemical reaction, the path of lowest energy from reactants to products on the PES is known as the reaction pathway. Key points on this pathway include:
Reactants and Products: Located at energy minima on the PES.
Intermediates: Stable species formed during the reaction, corresponding to local minima (e.g., the Meisenheimer complex in SNAr reactions). researchgate.net
Transition States (TS): The highest energy point along the reaction coordinate, representing the activation barrier for a reaction step. researchgate.netacs.org
Computational methods can locate these stationary points and calculate their energies, providing a quantitative picture of the reaction's feasibility and kinetics. For SNAr reactions of fluoronitrobenzenes, calculations show that the addition of a nucleophile to the electron-deficient ring is typically the rate-limiting step. researchgate.net The stability of the intermediate σ-adduct can be significantly influenced by the substituents on the ring. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment over time. nih.govnih.gov
Conformational Analysis: MD simulations can explore the conformational landscape of flexible molecules. For 2-fluoro-4-methyl-5-nitroaniline, this involves studying the rotation around the C-NH₂ and C-NO₂ bonds. aip.org These simulations can reveal the preferred orientations of these functional groups, the energy barriers to their rotation, and how intramolecular interactions (like hydrogen bonding) and solvent interactions influence their conformational freedom. aip.org
Solvent Effects: The solvent can have a profound impact on the structure, stability, and reactivity of a solute. MD simulations explicitly model the interactions between the solute and individual solvent molecules. acs.orgacs.org For a polar molecule like 2-fluoro-4-methyl-5-nitroaniline, polar solvents can stabilize the ground and excited states through dipole-dipole interactions and hydrogen bonding. chemrxiv.org Studies on the related p-nitroaniline show that its charge-transfer excited state is sensitive to the solvent environment, leading to solvatochromic shifts (changes in UV-Vis absorption spectra with solvent polarity). acs.orgchemrxiv.org MD simulations can help dissect these interactions, providing detailed information on the solvation shell structure and its effect on the molecule's electronic properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds (excluding biological activity specifics)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and a specific property or activity. mdpi.comacs.org While often used for biological activity, QSAR can also model physicochemical properties. researchgate.net For nitroaromatic compounds, QSAR models have been developed to predict various endpoints. mdpi.comnih.govresearchgate.net
A QSAR model is typically represented by a linear or non-linear equation:
Property = f(Descriptor₁, Descriptor₂, ... , Descriptorₙ)
Molecular Descriptors: The "structure" of a molecule is quantified by numerical values called molecular descriptors. These can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight). mdpi.com
2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups). mdpi.comnih.gov
3D Descriptors: Based on the 3D geometry (e.g., molecular volume, surface area). nih.gov
Physicochemical Descriptors: Such as the octanol-water partition coefficient (logP), which describes hydrophobicity. besjournal.com
Quantum Chemical Descriptors: Including HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.netbesjournal.com
For substituted benzenes and nitroaromatics, descriptors like logP, electronic parameters (like HOMO/LUMO energies), and steric parameters have proven effective in building predictive models. besjournal.comresearchgate.net The development of robust QSAR models allows for the estimation of properties for new or untested compounds, guiding chemical design and assessment without the need for extensive experimentation. nih.gov
Applications of 2 Fluoro 4 Methyl 5 Nitroaniline and Its Derivatives in Advanced Chemical Research
Critical Intermediates in the Synthesis of Complex Organic Scaffolds for Targeted Molecules
The structural framework of 2-fluoro-4-methyl-5-nitroaniline (B2414679) hydrochloride is a key starting point for the construction of diverse and complex molecular architectures. Its chemical functionalities allow for sequential and regioselective modifications, making it an important intermediate in the synthesis of targeted molecules with potential biological activity.
The synthesis of various analogs from a common scaffold is a cornerstone of medicinal chemistry, enabling the systematic investigation of structure-activity relationships (SAR). While direct SAR studies on 2-fluoro-4-methyl-5-nitroaniline hydrochloride are not extensively documented, the principles can be understood from research on structurally similar compounds, such as 2-methyl-5-nitroaniline (B49896) derivatives. By modifying the substituents on the aniline (B41778) ring, researchers can probe the electronic and steric requirements for biological activity. For instance, the introduction of different functional groups in place of the fluoro or methyl groups, or alterations to the nitro and amino moieties, can significantly impact the molecule's interaction with biological targets. This analog-based approach is crucial for optimizing the potency and selectivity of lead compounds.
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2-fluoro-4-methyl-5-nitroaniline scaffold provides a rigid and well-defined platform for the construction of novel pharmacophores. Its derivatives have been utilized as key intermediates in the synthesis of potential therapeutic agents. For example, related fluoro-nitroaniline compounds are instrumental in the preparation of kinase inhibitors for cancer therapy. The synthesis often involves the reduction of the nitro group to an amine, which can then be further functionalized, and the strategic use of the fluorine atom to modulate the compound's physicochemical properties, such as its metabolic stability and binding affinity. The molecular design process leverages the unique electronic properties conferred by the nitro and fluoro groups to achieve targeted interactions with specific enzymes or receptors.
Contributions to Materials Science and Nanotechnology
The applications of 2-fluoro-4-methyl-5-nitroaniline and its derivatives extend beyond medicinal chemistry into the realm of materials science, where the unique electronic and structural features of these molecules can be harnessed to create novel functional materials.
Nitroaniline derivatives are known precursors in the synthesis of various organic functional materials, including dyes and pigments. The presence of the chromophoric nitro group and the auxochromic amino group in the 2-fluoro-4-methyl-5-nitroaniline structure suggests its potential utility in the development of new colorants. While specific applications of this compound in the synthesis of electrode materials or the functionalization of carbon nanotubes are not widely reported in the available literature, the general class of nitroanilines has been explored for such purposes due to their electronic properties.
The bifunctional nature of 2-fluoro-4-methyl-5-nitroaniline, possessing both an amino and a nitro group, allows it to be a candidate for the synthesis of specialized polymers and ligands. The amino group can be readily diazotized and subjected to various coupling reactions, or it can participate in polymerization reactions to form polyanilines or other nitrogen-containing polymers. The nitro group can be reduced to an amine, providing another site for chemical modification. However, specific research detailing the application of this compound in advanced polymer and ligand chemistry is not extensively documented.
Role as Reagents in Advanced Organic Synthesis and Catalysis
Beyond being a scaffold for new molecules, this compound also serves as a valuable reagent in a variety of advanced organic transformations. Its distinct functional groups can be selectively manipulated to facilitate the construction of complex chemical bonds and molecular frameworks.
The presence of the fluorine atom, a nitro group, and an amino group on the aromatic ring makes 2-fluoro-4-methyl-5-nitroaniline a versatile starting material. The amino group can direct ortho- and para-substitutions, while the nitro group is a strong deactivating group and a meta-director. This interplay of electronic effects allows for regioselective reactions. Furthermore, the amino group can be transformed into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. The nitro group can be reduced to an amino group, which can then undergo a plethora of chemical transformations, including acylation, alkylation, and diazotization, further expanding the synthetic utility of this compound. While its direct role as a catalyst is not established, its utility as a key building block in multi-step synthetic sequences is of significant value to organic chemists.
Future Directions and Emerging Research Avenues in 2 Fluoro 4 Methyl 5 Nitroaniline Chemistry
Innovations in Asymmetric Synthesis Utilizing Chiral Derivatives
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. While 2-fluoro-4-methyl-5-nitroaniline (B2414679) hydrochloride is achiral, its derivatives represent key intermediates for the synthesis of complex chiral molecules. Future research will focus on innovative asymmetric strategies to introduce stereocenters with high precision.
Organocatalysis and transition-metal catalysis are powerful tools for creating chiral molecules. nih.govscienceopen.com Methodologies using chiral catalysts, such as those derived from BINOL or chiral Ni(II) complexes, are expected to be adapted for derivatives of 2-fluoro-4-methyl-5-nitroaniline. beilstein-journals.orgnih.gov For instance, the reduction of the nitro group to an amine, followed by its conversion into an imine, would create a substrate suitable for asymmetric reactions like the aza-Henry reaction to form chiral β-nitroamines. nih.gov These reactions, often mediated by chiral catalysts, can achieve high levels of enantio- and diastereoselectivity. nih.govrsc.org
Another promising approach involves the use of chiral auxiliaries attached to the aniline (B41778) nitrogen. This strategy allows for stereocontrolled transformations on the molecule, after which the auxiliary can be cleaved to yield the enantiopure product. The development of novel chiral metal complexes, particularly those featuring iridium, palladium, or copper, continues to provide new avenues for asymmetric fluorination and amination reactions, which could be applied to analogues of this compound. nih.govbeilstein-journals.orgnih.gov
| Catalytic Strategy | Catalyst Type | Potential Application to Derivatives | Expected Outcome |
| Organocatalysis | Chiral Phosphoric Acids, Proline derivatives | Asymmetric addition to imines derived from the amino group | Enantioenriched amino compounds |
| Transition-Metal Catalysis | Chiral Ni(II), Pd(II), Cu(II) complexes | Stereoselective C-H functionalization, conjugate additions | Introduction of chiral centers with high enantiomeric excess (>94% ee) chemrxiv.org |
| Chiral Auxiliary | Evans oxazolidinones, etc. | Diastereoselective alkylation or functionalization | High diastereomeric purity (>98% de) chemrxiv.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. mdpi.com Continuous flow chemistry offers a superior alternative to traditional batch processing by providing enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, thereby improving safety and product consistency. google.com
The synthesis of 2-fluoro-4-methyl-5-nitroaniline, which typically involves the nitration of a 2-fluoro-4-methyltoluene precursor, is an ideal candidate for integration into flow chemistry platforms. Microreactors with high surface-area-to-volume ratios enable efficient heat dissipation, mitigating the risks of thermal runaways and reducing the formation of undesirable byproducts. This precise control can lead to higher yields and purities of the target molecule.
Future work in this area will likely involve the development of fully automated, multi-step flow synthesis platforms. These systems would integrate the initial nitration, subsequent functional group manipulations (such as reduction of the nitro group or substitution of the fluorine atom), and in-line purification and analysis. Such automated platforms would accelerate the synthesis of a library of derivatives for screening in drug discovery or materials science applications, enabling rapid optimization and production.
Exploration of Novel Bio-conjugation Strategies and Chemical Biology Probes (mechanistic focus)
The unique electronic properties of 2-fluoro-4-methyl-5-nitroaniline make it an attractive scaffold for the design of chemical probes for biological applications. The primary mechanism for its use in bioconjugation is Nucleophilic Aromatic Substitution (SNAr). nih.govnih.gov In this reaction, the aromatic ring is "activated" by the strongly electron-withdrawing nitro group, which facilitates the displacement of the fluoride (B91410) leaving group by nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine. researchgate.net
The SNAr reaction can proceed through a classical two-step mechanism involving a stable Meisenheimer intermediate or through a concerted mechanism, a distinction that can be explored through kinetic and computational studies. nih.govrsc.orgmasterorganicchemistry.com Future research will focus on fine-tuning the reactivity of the aniline scaffold by modifying its substituents to control the rate and selectivity of conjugation to specific biological targets.
Furthermore, the presence of the fluorine atom provides a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled probe offers a "background-free" window for studying molecular interactions. nih.gov By conjugating a derivative of 2-fluoro-4-methyl-5-nitroaniline to a ligand or directly to a protein, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and protein dynamics with high sensitivity. semanticscholar.orgnih.gov This approach is particularly valuable for fragment-based drug discovery and for studying complex biological systems where traditional ¹H NMR is challenging. nih.gov
| Application | Underlying Principle / Mechanism | Key Features |
| Bioconjugation | Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing nitro group activates the ring; fluoride is an efficient leaving group. Covalent bond formation with protein nucleophiles (cysteine, lysine). |
| Chemical Biology Probe | ¹⁹F Nuclear Magnetic Resonance (NMR) | ¹⁹F nucleus is 100% abundant and highly sensitive. No endogenous background signal in biological systems. Chemical shift is sensitive to the local chemical environment. |
Deeper Computational Insights into Complex Reaction Mechanisms and Catalytic Processes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and guiding the design of new catalysts and reactions. researchgate.net For a molecule like 2-fluoro-4-methyl-5-nitroaniline, DFT can provide profound insights into its reactivity and electronic structure.
Future computational studies will likely focus on several key areas:
Reaction Pathway Analysis: DFT calculations can map the potential energy surfaces for reactions such as SNAr, electrophilic substitution, or the catalytic reduction of the nitro group. mdpi.comresearchgate.net This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and factors controlling selectivity. acs.orgrsc.org
Catalyst Design: By modeling the interaction of 2-fluoro-4-methyl-5-nitroaniline derivatives with various catalysts, researchers can rationally design more efficient and selective catalytic systems. rsc.org For example, computational screening can help identify the optimal chiral ligand for an asymmetric transformation or the best metal catalyst for a cross-coupling reaction. osaka-u.ac.jp
Prediction of Properties: DFT can be used to calculate key electronic properties such as molecular orbital energies (HOMO/LUMO), charge distributions, and spectroscopic characteristics. researchgate.net These calculations can help predict the molecule's behavior in various chemical environments and guide its application in functional materials.
These computational investigations, when combined with experimental validation, will accelerate the development of new synthetic methods and applications for this versatile chemical scaffold.
Development of Advanced Functional Materials with Tunable Properties
Aniline derivatives are fundamental building blocks for a wide range of functional organic materials, including conducting polymers and nonlinear optical (NLO) materials. scilit.comrsc.org The specific substituents on 2-fluoro-4-methyl-5-nitroaniline provide a unique opportunity to develop advanced materials with tailored properties.
The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group creates a significant dipole moment, making the molecule a candidate for NLO applications. nih.govresearchgate.net When incorporated into a polymer matrix or as part of a larger chromophore, these dipolar structures can lead to materials with high second-order NLO responses, which are useful in electro-optic devices. arizona.eduresearchgate.net
Furthermore, 2-fluoro-4-methyl-5-nitroaniline can be used as a monomer or co-monomer in the synthesis of substituted polyanilines. rsc.org The polymerization can proceed via chemical or electrochemical methods. The fluoro, methyl, and nitro substituents will influence the final polymer's properties, including:
Conductivity: Altering the electronic nature of the polymer backbone.
Solubility: Enhancing processability in common organic solvents.
Optical Properties: Tuning the absorption and emission spectra, leading to applications as sensors or in electrochromic devices. acs.orgmdpi.com
Future research will explore the systematic synthesis of polymers and copolymers incorporating this monomer to create a library of materials. By carefully controlling the polymer architecture and the ratio of different monomers, it will be possible to fine-tune the material's properties for specific applications in electronics, photonics, and sensor technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-4-methyl-5-nitroaniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nitration and halogenation steps. For example, nitration of 4-methylaniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by fluorination using agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF). Key factors include temperature control (0–5°C during nitration to avoid over-nitration) and stoichiometric ratios of fluorinating agents . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for achieving >95% purity. Yield optimization requires monitoring reaction intermediates by TLC or HPLC .
Q. How does the hydrochloride salt form affect the compound’s stability under varying storage conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may hydrolyze under high humidity or elevated temperatures. Stability studies recommend storage at −20°C in desiccated, amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals <5% degradation under optimal conditions .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic proton signals (δ 7.2–8.1 ppm) and confirms substitution patterns.
- Mass Spectrometry : ESI-MS ([M+H]+ expected ~215 m/z) verifies molecular weight.
- Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages (e.g., C: 43.3%, H: 3.6%).
- XRD : Single-crystal X-ray diffraction confirms crystal structure and salt formation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR spectra often arise from dynamic effects (e.g., rotational barriers in nitro groups) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) or deuterated solvents with low viscosity (e.g., CDCl₃ vs. DMSO-d₆) can clarify splitting patterns. For example, VT-NMR at −40°C may resolve broadened peaks caused by nitro group rotation . Comparative analysis with computational models (DFT-based NMR prediction) also aids interpretation .
Q. What strategies mitigate side reactions during the synthesis of this compound’s analogues?
- Methodological Answer : Common side reactions include over-nitration and dehalogenation. To suppress these:
- Use low-temperature nitration (−10°C) with slow HNO₃ addition.
- Employ protecting groups (e.g., acetyl for amine) during fluorination to prevent amine oxidation.
- Optimize solvent polarity (e.g., THF for fluorination vs. DCM for nitro group stability) .
Q. How do electronic effects of the nitro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro and fluoro groups deactivate the aromatic ring, requiring Pd-catalyzed C–H activation under harsh conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C). Computational studies (DFT) show meta-directing effects of the nitro group, favoring coupling at the 4-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity (>80% at 4-position) .
Q. What are the challenges in computational modeling of this compound’s solubility and partition coefficients (logP)?
- Methodological Answer : Predicting logP is complicated by the hydrochloride salt’s ionic interactions. Use COSMO-RS or MD simulations with explicit water molecules to account for solvation effects. Experimental validation via shake-flask method (octanol/water) shows logP = 1.2 ± 0.1, aligning with predictions when ion-pairing is modeled .
Data Contradiction Analysis
Q. Why do studies report divergent biological activities for derivatives of this compound?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, antiproliferative activity against MCF-7 cells (IC₅₀ = 5 μM) vs. HeLa cells (IC₅₀ = 20 μM) highlights cell-dependent efficacy. Standardize assays using ISO 10993-5 guidelines and include positive controls (e.g., doxorubicin) to normalize data .
Q. How can researchers reconcile conflicting stability data under acidic vs. basic conditions?
- Methodological Answer : The compound’s hydrochloride form is stable in acidic buffers (pH 2–4) but hydrolyzes in basic conditions (pH > 8) via nitro group reduction. Use pH-rate profiling (0.1 M buffers, 25°C) to map degradation kinetics. For example, t₁/₂ = 48 h at pH 7.4 vs. t₁/₂ = 2 h at pH 9.0 .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 158–160°C (dec.) | DSC | |
| Solubility (H₂O, 25°C) | 12 mg/mL | Shake-flask | |
| logP (octanol/water) | 1.2 ± 0.1 | Experimental/DFT | |
| HPLC Purity | >95% | C18, 0.1% TFA/ACN gradient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
